BenchChemオンラインストアへようこそ!

N-(1,3-benzodioxol-5-yl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea

Thiourea Benzodioxole 2-Cyano-4,5-dimethoxyphenyl

N-(1,3-Benzodioxol-5-yl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea (CAS 692732-83-5) is a synthetic 1,3-disubstituted thiourea that uniquely bridges a benzodioxole (methylenedioxyphenyl) moiety on one thiourea nitrogen with an electron-deficient 2-cyano-4,5-dimethoxyphenyl ring on the other. This dual-ring architecture places it within a class of thiourea scaffolds recognized for their capacity to modulate enzymatic targets, including epidermal growth factor receptor (EGFR) tyrosine kinase and tyrosinase, as evidenced by structurally related benzodioxole-thiourea and 2-cyano-4,5-dimethoxyphenyl-thiourea analogs.

Molecular Formula C17H15N3O4S
Molecular Weight 357.4 g/mol
CAS No. 692732-83-5
Cat. No. B3150699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-yl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea
CAS692732-83-5
Molecular FormulaC17H15N3O4S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C#N)NC(=S)NC2=CC3=C(C=C2)OCO3)OC
InChIInChI=1S/C17H15N3O4S/c1-21-14-5-10(8-18)12(7-15(14)22-2)20-17(25)19-11-3-4-13-16(6-11)24-9-23-13/h3-7H,9H2,1-2H3,(H2,19,20,25)
InChIKeyHBFDFJJSGJHQPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzodioxol-5-yl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea (CAS 692732-83-5): Structural Identity and Pharmacophore Positioning


N-(1,3-Benzodioxol-5-yl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea (CAS 692732-83-5) is a synthetic 1,3-disubstituted thiourea that uniquely bridges a benzodioxole (methylenedioxyphenyl) moiety on one thiourea nitrogen with an electron-deficient 2-cyano-4,5-dimethoxyphenyl ring on the other . This dual-ring architecture places it within a class of thiourea scaffolds recognized for their capacity to modulate enzymatic targets, including epidermal growth factor receptor (EGFR) tyrosine kinase and tyrosinase, as evidenced by structurally related benzodioxole-thiourea and 2-cyano-4,5-dimethoxyphenyl-thiourea analogs [1]. The compound is commercially available from multiple specialty chemical suppliers (e.g., Key Organics, A2B Chem, Amadis Chemical) with typical purities exceeding 90% at the milligram-to-gram scale, positioning it as an accessible building block for medicinal chemistry and biochemical probe development [2]. However, primary research literature directly reporting biological data for this specific compound remains sparse; the current evidence base for its activity is derived predominantly from class-level inference and cross-study comparison with close structural analogs rather than from direct head-to-head experimental evaluation.

Why N-(1,3-Benzodioxol-5-yl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea Cannot Be Casually Replaced: The Functional Group Interplay Problem


Attempting to substitute this compound with a generic thiourea analog — even one bearing either the benzodioxole or the 2-cyano-4,5-dimethoxyphenyl fragment alone — introduces structural modifications that are well-documented to alter biological activity by orders of magnitude in this scaffold class. Published structure-activity relationship (SAR) data on benzodioxole-thiourea EGFR inhibitors demonstrate that the nature of the N′-substituent directly governs both cytotoxic potency (IC₅₀ values spanning from low-micromolar to >150 µM against HCT116, HepG2, and MCF-7 cell lines) and tumor-vs-normal selectivity [1]. Similarly, SAR studies on 2-cyano-4,5-dimethoxyphenyl-containing thioureas reveal that the identity of the opposing N′-substituent modulates cytotoxicity across cancer cell lines, with IC₅₀ values varying from ~12–15 µM (MCF-7) to >20 µM depending on the aromatic substitution pattern . The target compound, by combining the benzodioxole and 2-cyano-4,5-dimethoxyphenyl pharmacophores in a single thiourea bridge, occupies a structurally distinct niche whose substitution with a single-pharmacophore analog cannot be assumed to preserve biological performance. The following Section 3 quantifies the differentiation dimensions where comparative data are available.

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-5-yl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea vs. Structural Analogs


Structural Motif Differentiation: Benzodioxole Plus 2-Cyano-4,5-Dimethoxyphenyl vs. Single-Pharmacophore Analogs

The target compound is the only readily available thiourea structure that simultaneously incorporates both the benzo[d][1,3]dioxol-5-yl moiety (a privileged fragment in EGFR-targeted anticancer agents) and the 2-cyano-4,5-dimethoxyphenyl moiety (an electron-deficient group associated with antiproliferative activity) on a single thiourea bridge [1]. By contrast, the widely studied bis-benzodioxole thiourea analog 1,1′-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) (Compound 5 in Al-Harbi et al., 2019) contains two benzodioxole fragments but lacks the cyano-dimethoxy substituted ring entirely, while the 2-cyano-4,5-dimethoxyphenyl series (e.g., N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea, CAS 692287-53-9) contains the cyano-dimethoxy pharmacophore but replaces the benzodioxole with a substituted benzyl ring . This dual-pharmacophore architecture cannot be recapitulated in either single-class analog, making the target compound structurally irreplaceable for combinatorial SAR exploration programs.

Thiourea Benzodioxole 2-Cyano-4,5-dimethoxyphenyl Dual pharmacophore Structure-activity relationship

Anticancer Potency Comparison: Inferred Cytotoxic Potential of the Benzodioxole-Thiourea Scaffold vs. Doxorubicin Baseline

While the target compound itself lacks published direct cytotoxic IC₅₀ data, class-level evidence from structurally proximal benzodioxole-thiourea derivatives establishes a potency baseline against which this compound can be positioned. In the Al-Harbi et al. (2019) study, the bis-benzodioxole thiourea Compound 5 exhibited IC₅₀ values of 1.54 µM (HCT116), 2.38 µM (HepG2), and 4.52 µM (MCF-7) — substantially more potent than the reference chemotherapeutic doxorubicin, which yielded 8.29, 7.46, and 4.56 µM in the same SRB assay, respectively [1]. In the 2-cyano-4,5-dimethoxyphenyl thiourea series, the dichlorobenzyl-substituted analog (CAS 692287-53-9) shows IC₅₀ values of 15.2 µM (MCF-7) and 12.5 µM (HeLa) — approximately 3- to 5-fold less potent than the bis-benzodioxole Compound 5 in the MCF-7 line, underscoring the impact of the second ring substitution on potency . The target compound, harboring one benzodioxole and one 2-cyano-4,5-dimethoxyphenyl ring, philosophically represents a 'hybrid' of these two potency tiers, and its empirical cytotoxic activity is therefore predicted to fall between the bis-benzodioxole (more potent) and single-cyano-dimethoxy (less potent) extremes. Direct measurement data are required to confirm this prediction.

Anticancer Cytotoxicity EGFR inhibition HCT116 HepG2 MCF-7

EGFR Kinase Inhibitory Potential: Class-Level Evidence from Benzodioxole-Thiourea Derivatives Supporting Target Engagement Hypothesis

No direct EGFR IC₅₀ data exist for the target compound. However, both major structural fragments originate from scaffolds with validated EGFR inhibitory activity. Benzodioxole-containing thioureas have been shown to inhibit EGFR tyrosine kinase activity through competition at the ATP binding site, as demonstrated by molecular docking studies (Al-Harbi et al., 2019; Abbas et al., 2020), and to induce EGFR-pathway apoptosis in HepG2 cells with upregulation of Bax and downregulation of Bcl-2 [1][2]. In the broader thiourea pharmacophore landscape, optimized thiourea-quinazoline dual EGFR/NF-κB inhibitors achieve EGFR kinase IC₅₀ values as low as 41–60 nM [3]. The target compound's benzodioxole ring, which docking studies suggest occupies the EGFR hinge region, combined with the electron-withdrawing 2-cyano-4,5-dimethoxyphenyl substituent, is structurally consistent with EGFR engagement motifs. However, the absence of direct kinase inhibition data for this specific compound means that its EGFR potency — whether nanomolar (like optimized quinazoline-thioureas) or micromolar (like some simpler benzodioxole-thioureas) — remains uncharacterized.

EGFR Kinase inhibition Thiourea Benzodioxole Molecular docking

Tumor-Selectivity Potential: Normal Cell Tolerance Profile of the Benzodioxole-Thiourea Scaffold vs. Standard Chemotherapeutics

A critical procurement differentiator for thiourea-based anticancer scaffolds is their therapeutic window — i.e., their ability to kill tumor cells while sparing normal cells. The bis-benzodioxole thiourea derivatives reported by Al-Harbi et al. (2019) exhibited IC₅₀ values exceeding 150 µM against a tested normal cell line, corresponding to a selectivity index (normal-cell IC₅₀ / tumor-cell IC₅₀) of >33 for HepG2, >97 for HCT116, and >33 for MCF-7 — a substantially wider window than that commonly observed for doxorubicin, which is known to cause cumulative cardiotoxicity and myelosuppression [1]. For the target compound, which shares the benzodioxole pharmacophore, a favorable normal-cell tolerance profile is plausible but unverified. Direct normal-cell cytotoxicity data (e.g., against VERO, HEK293, or primary human fibroblasts) are required to confirm whether the introduction of the 2-cyano-4,5-dimethoxyphenyl ring alters the selectivity profile observed in the bis-benzodioxole series.

Tumor selectivity Normal cell cytotoxicity Therapeutic window VERO Benzodioxole

Supply-Chain Accessibility and Cost-per-Experiment Differentiation vs. Bis-Benzodioxole Thiourea Analogs

The target compound is commercially available from multiple vendors including Key Organics (1 mg, £37.00; 0.5 g, £385.00), A2B Chem (5 mg, $214.00; 1 g, $1,295.00), and Amadis Chemical (500 mg, $402.00; 1 g, $778.00), with typical purity exceeding 90% [1]. In contrast, the structurally related bis-benzodioxole thiourea derivatives (e.g., Compound 5 in Al-Harbi et al., 2019) are not currently listed as off-the-shelf commercial products by major suppliers and must be custom-synthesized, which introduces lead times of weeks to months and significantly higher initial costs for exploratory screening. The target compound's status as a stocked catalog item therefore provides a tangible procurement advantage: researchers can initiate SAR exploration of the benzodioxole-thiourea pharmacophore immediately, without the synthetic delay associated with custom analogs. This is particularly relevant for hit confirmation and follow-up studies where timeline constraints favor ready-availability over theoretical potency optimization.

Procurement Cost-effectiveness Commercial availability Thiourea Benzodioxole

Recommended Application Scenarios for N-(1,3-Benzodioxol-5-yl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea Based on Current Evidence


Combinatorial SAR Exploration of Dual-Pharmacophore Thiourea Scaffolds Targeting EGFR-Dependent Cancer Cell Lines (HCT116, HepG2, MCF-7)

The compound's unique combination of a benzodioxole hinge-binding fragment and an electron-deficient 2-cyano-4,5-dimethoxyphenyl ring makes it an ideal candidate for systematic SAR studies probing additive or synergistic pharmacophore effects on EGFR inhibition and cancer cell cytotoxicity [1]. Researchers can synthesize focused libraries by varying the substitution on either aromatic ring while retaining the thiourea bridge, enabling direct comparison with single-pharmacophore analogs (e.g., bis-benzodioxole thioureas and 2-cyano-4,5-dimethoxyphenyl thioureas) to deconvolute the contribution of each fragment to potency and selectivity [2].

Biochemical Probe Development for EGFR-Tyrosine Kinase Mechanism-of-Action Studies

The benzodioxole moiety is a validated EGFR ATP-site recognition element, as shown by molecular docking studies [2], while the 2-cyano-4,5-dimethoxyphenyl group provides a distinct UV/fluorescence handle (due to extended conjugation) that may facilitate binding assays and cellular uptake studies. This compound can serve as a backbone for developing fluorescently tagged or biotinylated probes to interrogate EGFR engagement kinetics, competitive displacement by clinical inhibitors (erlotinib, gefitinib), and intracellular target occupancy — applications that leverage the structural features without requiring the compound itself to be the most potent EGFR inhibitor in the panel.

Rapid Hit Confirmation in Medium-Throughput Cytotoxicity Screening Cascades

With immediate commercial availability at the milligram scale and an entry price accessible to most academic screening budgets [3], this compound is well-suited as an early-stage screening tool for confirming thiourea-scaffold hits in HCT116, HepG2, and MCF-7 cell-based assays [1]. Its structural relationship to the more potent bis-benzodioxole Compound 5 (IC₅₀: 1.54–4.52 µM) and to the less potent 2-cyano-4,5-dimethoxyphenyl analogs (IC₅₀: 12.5–15.2 µM) positions it as a benchmark compound for calibrating assay sensitivity and establishing SAR trend lines across a potency continuum [1].

Reference Standard for Analytical Method Development and Quality Control of Thiourea-Based Kinase Inhibitor Libraries

The compound's well-defined structure (C₁₇H₁₅N₃O₄S, MW: 357.38 g/mol) and commercial availability in >90% purity [3] make it a suitable reference standard for developing and validating HPLC, LC-MS, and NMR analytical methods intended for characterizing larger thiourea-based compound collections. Its distinct UV absorbance profile arising from the benzodioxole and cyano-dimethoxy chromophores provides a reproducible signal for method optimization, while its thiourea core serves as a representative functional group for assessing chromatographic behavior of more complex library members.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-yl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.